1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
Description
Contextual Significance of Amino Alcohols in Synthetic Organic Chemistry
Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. This dual functionality allows them to act as versatile intermediates in a myriad of chemical transformations. They are fundamental building blocks in the synthesis of a wide array of biologically active compounds and chiral ligands for asymmetric catalysis.
The ability of the amino and hydroxyl groups to participate in a variety of reactions, such as acylation, alkylation, and cyclization, makes them indispensable in the construction of complex molecular architectures. Furthermore, the stereochemical arrangement of these functional groups in chiral amino alcohols provides a powerful tool for controlling the three-dimensional structure of target molecules, a critical aspect in medicinal chemistry and materials science.
Strategic Importance of Furan-Containing Moieties in Molecular Design
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govwikipedia.org Its incorporation into a molecule can significantly influence its biological activity and physical properties. The furan moiety is present in numerous natural products and pharmaceuticals, where it can act as a bioisostere for other aromatic rings or engage in specific interactions with biological targets.
From a synthetic standpoint, the furan ring is a versatile precursor for a range of other functional groups and heterocyclic systems through reactions such as Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening transformations. This reactivity profile allows for the diversification of molecular structures, making furan-containing compounds attractive starting points for the development of new chemical entities.
Structural Features and Chemical Reactivity Considerations of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
The molecular structure of this compound, with the chemical formula C₈H₁₃NO₃ and a molecular weight of 171.2 g/mol , is central to its chemical behavior. scbt.com The molecule possesses a primary amine, a secondary alcohol, and an ether linkage connecting the propanol (B110389) backbone to a furan-2-ylmethyl group. The presence of a chiral center at the second carbon of the propanol chain implies that this compound can exist as enantiomers.
The reactivity of this compound is dictated by the interplay of its functional groups. The primary amine is nucleophilic and basic, readily undergoing reactions with electrophiles such as acyl chlorides and alkyl halides. The secondary hydroxyl group can be oxidized to a ketone or participate in ether and ester formation. The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic attack and can also participate in pericyclic reactions.
A plausible and widely utilized method for the synthesis of β-amino alcohols is the ring-opening of epoxides with amines. rroij.comgrowingscience.comrsc.orgorganic-chemistry.org In the context of this compound, a likely synthetic precursor is 2-[(Oxiran-2-ylmethoxy)methyl]furan. The reaction of this epoxide with ammonia (B1221849) would lead to the regioselective attack of the amine at the sterically less hindered terminal carbon of the oxirane ring, yielding the desired this compound. This synthetic strategy is a cornerstone in the preparation of a diverse range of amino alcohols. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(furan-2-ylmethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELYEUKSFYFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378146 | |
| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5380-89-2 | |
| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Amino 3 Furan 2 Ylmethoxy Propan 2 Ol and Its Analogs
Precursor Synthesis and Building Block Strategies
The efficient synthesis of the target compound relies heavily on the availability of well-defined precursors. Key strategies involve the preparation of reactive intermediates like furan-substituted epoxides, which can be readily converted to the desired amino alcohol.
Synthesis of Furan-Substituted Glycidyl (B131873) Ethers
The primary precursor for the most direct synthetic routes is 2-((glycidyloxy)methyl)furan, also known as furfuryl glycidyl ether (FGE). This compound contains the necessary furan (B31954) group and a reactive epoxide ring, primed for nucleophilic attack.
The synthesis of FGE is typically achieved through the etherification of furfuryl alcohol with epichlorohydrin (B41342). This reaction is generally performed in the presence of a base to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution on epichlorohydrin and a subsequent intramolecular ring-closing step to form the glycidyl ether. Phase-transfer catalysts are sometimes employed to improve reaction efficiency in biphasic systems. google.com A common laboratory-scale synthesis involves reacting furfuryl alcohol with epichlorohydrin using a base such as sodium hydroxide. The reaction proceeds via the formation of a furfuryl alkoxide, which then opens the epichlorohydrin ring, followed by an intramolecular cyclization to yield the desired glycidyl ether. mdpi.com These furan-based glycidyl ethers are valuable monomers for producing epoxy resins and serve as versatile intermediates in organic synthesis. google.comresearchgate.net
Preparation of Functionalized Propanol (B110389) Scaffolds
An alternative to building the molecule from a furan-containing epoxide is to first construct a functionalized propanol scaffold that can later be attached to the furan moiety. This approach allows for greater modularity in synthesizing analogs. One such strategy involves the creation of a protected 3-amino-1,2-propanediol. This scaffold can be synthesized from various chiral starting materials to ensure stereochemical control.
Another advanced method involves the palladium-catalyzed allylic C-H amination to create syn-1,3-amino alcohol motifs. nih.gov While not a direct synthesis of the target molecule's backbone, this methodology provides a framework for creating the characteristic 1-amino-3-hydroxypropyl arrangement, which could then be functionalized. For instance, a suitably protected homoallylic alcohol could undergo intramolecular C-H amination to form a vinyl-substituted cyclic intermediate, which upon hydrolysis and further functionalization could yield the desired propanol scaffold. nih.gov
Targeted Synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
The direct construction of this compound is most commonly achieved through the aminolysis of a furan-substituted epoxide. However, other modern synthetic methods, such as reductive amination and multicomponent reactions, offer alternative pathways.
Epoxide Ring-Opening Reactions with Amine Nucleophiles
The most direct and widely utilized method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. researchgate.net In this case, furfuryl glycidyl ether is treated with an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent. The reaction proceeds via an SN2 mechanism, where the amine attacks one of the epoxide's carbon atoms. jsynthchem.com
Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the sterically less hindered terminal carbon of the glycidyl ether, leading to the desired this compound regioisomer. jsynthchem.comorganic-chemistry.org A variety of catalysts, including Lewis acids, can be used to promote this reaction, often leading to high yields and excellent regioselectivity. researchgate.netorganic-chemistry.org Metal- and solvent-free protocols, for instance using acetic acid as a mediator, have also been developed to afford β-amino alcohols in high yields. rsc.org The reaction of a glycidyl ether with a primary amine can potentially lead to further reaction, but conditions can be controlled to favor the formation of the desired amino alcohol. google.com
| Catalyst/Mediator | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| None (Solvent-free) | Neat reactants, elevated temperature | High atom economy, reduced waste | organic-chemistry.org |
| Acetic Acid | Solvent-free or in a non-polar solvent | Metal-free, mild conditions, high regioselectivity | rsc.org |
| Lewis Acids (e.g., Zn(ClO4)2, InBr3) | Solvent-free or in organic solvents | High efficiency, excellent chemo- and regioselectivity | researchgate.netorganic-chemistry.org |
| Zeolites (e.g., Na-Y) | Self-solvent system, elevated temperature | Recyclable catalyst, clean and safe process | scirp.org |
Reductive Amination Approaches to Propanol Derivatives
Reductive amination provides an alternative route to the target amino alcohol. This pathway typically involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine, which is then reduced in situ to the corresponding amine. mdpi.com
For the synthesis of this compound, a suitable precursor would be 1-(furan-2-ylmethoxy)propan-2-one. This ketone could be condensed with an ammonia source to form an intermediate imine. Subsequent reduction of the imine and the ketone carbonyl group would yield the final product. The choice of reducing agent is critical to control the stereochemistry of the resulting alcohol. This two-step, one-pot process is an attractive method for synthesizing various furan-containing amines. nih.govresearchgate.net Various catalysts, including those based on non-noble metals like nickel and cobalt or precious metals like ruthenium and palladium, have been developed for the reductive amination of furanic aldehydes and ketones. mdpi.commdpi.com
| Catalyst System | Substrate Type | Typical Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| Ni/SBA-15 | Furanic Aldehydes (e.g., HMF) | H2 | High selectivity due to moderate hydrogenation activity | mdpi.com |
| Ru-SACs on N-doped Carbon | Furanic Aldehydes (e.g., Furfural) | H2 | Highly active, selective, and robust | mdpi.com |
| CuAlOx | Furanic Aldehydes (e.g., HMF) | H2 (in flow reactor) | Inexpensive, environmentally friendly, good to excellent yields | nih.govmdpi.com |
| Ti(iOPr)4 / PMHS | β-Hydroxy-ketones | PMHS | Stereoselective preparation of 1,3-syn-amino alcohols | organic-chemistry.org |
Multicomponent Reaction Protocols for Amino Alcohol Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient strategy for generating molecular complexity. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently documented, existing MCR protocols for synthesizing related structures could be adapted.
For example, a Petasis (borono-Mannich) reaction could theoretically be employed. This reaction involves an amine, an aldehyde, and a vinyl- or aryl-boronic acid to form allylic amines. A variation of this could potentially involve a boronic acid derivative of furfuryl alcohol. More relevant are MCRs that build amino alcohol scaffolds directly. Some protocols allow for the one-pot synthesis of functionalized aminoindoles by introducing two different nucleophiles across the indole (B1671886) C2 and C3 positions. rsc.org A bio-inspired MCR involving furan, a thiol, and an amine has been developed to create N-pyrrole heterocycles, demonstrating the utility of furan as a reactive building block in one-pot syntheses. researchgate.net The development of a novel MCR could involve the reaction of furfural, a suitable nucleophile, and an amine source in a convergent manner to assemble the target structure.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing the reaction conditions for the aminolysis of 2-((furan-2-ylmethoxy)methyl)oxirane is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. mdpi.com
A range of catalysts have been shown to be effective for the ring-opening of epoxides with amines. These include Lewis acids, metal salts, and organocatalysts. rroij.comtandfonline.com For instance, metal triflates and lithium bromide have been reported as efficient catalysts for such reactions. rroij.comtandfonline.com The catalyst's role is to activate the epoxide ring, increasing its susceptibility to nucleophilic attack by the amine. researchgate.net
The choice of solvent can significantly influence the reaction rate and selectivity. While a variety of organic solvents can be used, the reaction temperature is another critical factor. Moderate temperatures are often sufficient, and in some cases, the reaction can proceed efficiently at room temperature, particularly with a highly effective catalyst. researchgate.net The stoichiometry of the reactants is also optimized to ensure complete conversion of the limiting reagent, which is typically the epoxide. mdpi.com
The following interactive table summarizes various catalytic systems and conditions that have been optimized for the synthesis of β-amino alcohols via epoxide ring-opening, which are applicable to the synthesis of the target compound.
| Catalyst | Solvent | Temperature (°C) | Key Advantages | Reference |
|---|---|---|---|---|
| Lithium bromide (LiBr) | Solvent-free or Acetonitrile | Ambient | Inexpensive, efficient, environmentally friendly. | rroij.com |
| Zirconium(IV) chloride (ZrCl4) | Acetonitrile | Ambient | High yields at room temperature. | rroij.com |
| Indium(III) bromide (InBr3) | Various (undried) | Not specified | Mild, regio- and chemoselective. | rroij.com |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Water | Ambient | Organocatalyst, mild conditions, excellent yields. | rsc.org |
| Cyanuric chloride | Solvent-free | Not specified | Mild conditions, catalyst can be recovered. | researchgate.net |
Exploration of Sustainable and Green Chemistry Routes
In recent years, there has been a significant shift towards developing more sustainable and environmentally benign synthetic methodologies in organic chemistry. tandfonline.com For the synthesis of this compound and its analogs, several green chemistry approaches have been explored, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and catalysts. mdpi.com
One of the primary green strategies is the use of water as a reaction solvent. Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. rsc.org The ring-opening of epoxides with amines has been successfully carried out in aqueous media, often with the aid of a catalyst, leading to high yields of the desired β-amino alcohols. rroij.comrsc.org Another approach is the use of solvent-free conditions, which eliminates the need for a solvent altogether, thereby reducing waste and simplifying product purification. rroij.comresearchgate.net
The following interactive table highlights some of the sustainable and green chemistry routes applicable to the synthesis of this compound.
| Green Approach | Catalyst/Medium | Key Features | Reference |
|---|---|---|---|
| Aqueous Synthesis | Water with catalyst (e.g., DABCO) | Avoids organic solvents, safe, and cost-effective. | rsc.org |
| Solvent-Free Synthesis | Catalyst (e.g., LiBr, Cyanuric Chloride) | Eliminates solvent waste, simplifies workup. | rroij.comresearchgate.net |
| Biocatalysis | Lipase (B570770) from Thermomyces lanuginosus | Mild reaction conditions, high efficiency, environmentally friendly. | mdpi.com |
| Metal-Free Catalysis | Organocatalysts (e.g., TMG) | Avoids heavy metal contamination, cost-effective. | tandfonline.com |
| Renewable Feedstocks | Furan-based precursors from biomass | Reduces reliance on petrochemicals. | digitellinc.com |
Comprehensive Spectroscopic and Structural Characterization of 1 Amino 3 Furan 2 Ylmethoxy Propan 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The furan (B31954) ring protons would appear in the aromatic region, typically between 6.0 and 7.5 ppm. The protons of the propanol (B110389) backbone and the methylene (B1212753) bridge would resonate in the aliphatic region. The hydroxyl and amine protons are expected to show broad signals, and their chemical shifts can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbons of the furan ring would have characteristic shifts in the downfield region (around 100-150 ppm), while the aliphatic carbons of the propanol and methoxy (B1213986) groups would appear in the upfield region (typically below 80 ppm).
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Furan C-H (α to O) | ~7.4 | ~143 |
| Furan C-H (β to O) | ~6.3 | ~110 |
| Furan C-H (β' to O) | ~6.2 | ~107 |
| Furan C-CH₂ | - | ~153 |
| O-CH₂-Furan | ~4.5 | ~68 |
| CH₂-O-CH₂ | ~3.5 | ~75 |
| CH-OH | ~3.8-4.0 | ~70 |
| CH₂-NH₂ | ~2.7-2.9 | ~45 |
| NH₂ | Variable (broad) | - |
| OH | Variable (broad) | - |
Note: The chemical shifts are predicted values and may vary based on the solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, alcohol, ether, and furan moieties.
Key expected vibrational frequencies include a broad band in the 3200-3600 cm⁻¹ region, indicative of O-H and N-H stretching vibrations. The C-H stretching of the furan ring would appear around 3100 cm⁻¹, while the aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-O stretching of the ether and alcohol groups would likely result in strong absorptions in the 1000-1200 cm⁻¹ range. The characteristic C=C stretching of the furan ring is expected around 1500-1600 cm⁻¹.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3200-3500 (medium) |
| C-H (Furan) | Stretching | ~3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Furan) | Stretching | 1500-1600 |
| C-O (Ether & Alcohol) | Stretching | 1000-1200 |
| N-H (Amine) | Bending | 1590-1650 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular weight and elemental composition of this compound. For a molecular formula of C₈H₁₃NO₃, the expected exact mass would be approximately 171.0895 g/mol . HRMS provides confirmation of the molecular formula with high accuracy.
Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-C bonds of the propanol backbone and the ether linkage. The furan-2-ylmethyl cation (m/z 81) is an expected prominent fragment.
Expected HRMS Data and Key Fragments:
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₈H₁₄NO₃⁺ | 172.0968 |
| [M]⁺ | C₈H₁₃NO₃⁺ | 171.0895 |
| [C₅H₅O-CH₂]⁺ | C₅H₅O⁺ | 81.0340 |
| [M - CH₂NH₂]⁺ | C₇H₁₀O₃⁺ | 142.0629 |
| [M - C₅H₅O-CH₂]⁺ | C₃H₈NO₂⁺ | 90.0555 |
X-ray Crystallography for Solid-State Structure Determination
While no published crystal structure for this compound is available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state, should a suitable single crystal be obtained. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.
Additionally, the crystal packing arrangement would be revealed, including intermolecular interactions such as hydrogen bonding involving the amine and hydroxyl groups. These interactions are crucial in understanding the solid-state properties of the compound.
Chiroptical Spectroscopy for Enantiomeric Purity and Optical Rotation Analysis
This compound possesses a chiral center at the C2 position of the propanol backbone. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as polarimetry, would be essential to measure the optical rotation of a synthesized sample. The specific rotation ([α]D) would be a characteristic physical property for each enantiomer.
Circular Dichroism (CD) spectroscopy could also be employed to study the differential absorption of left and right circularly polarized light, providing more detailed information about the stereochemical environment of the chromophores, particularly the furan ring, in relation to the chiral center. This would be instrumental in assigning the absolute configuration of the enantiomers. The determination of enantiomeric purity would likely be accomplished using chiral chromatography.
Stereochemical Investigations of 1 Amino 3 Furan 2 Ylmethoxy Propan 2 Ol
Enantioselective Synthesis Strategies for Chiral 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
The controlled synthesis of a specific enantiomer of this compound is paramount for its application in fields where stereochemistry is crucial. While specific literature on the enantioselective synthesis of this exact molecule is not extensively documented, established methodologies for the asymmetric synthesis of analogous 1,2-amino alcohols can be applied. These strategies are broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.
Substrate-controlled synthesis would involve starting with a chiral precursor that directs the stereochemical outcome of subsequent reactions. For instance, a chiral epoxide derived from furan-2-ylmethanol could be opened by an amine nucleophile in a regio- and stereoselective manner to yield the desired amino alcohol.
Auxiliary-controlled synthesis employs a chiral auxiliary temporarily attached to the substrate to guide the stereoselective transformation. After the desired stereocenter is established, the auxiliary is removed. For example, a chiral oxazolidinone auxiliary could be used to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent with a furan-2-ylmethoxymethyl halide.
Catalyst-controlled synthesis is often the most efficient approach, utilizing a small amount of a chiral catalyst to induce high enantioselectivity. Key catalytic methods applicable to the synthesis of chiral 1,2-amino alcohols include:
Asymmetric aminohydroxylation: This reaction, pioneered by Sharpless, can introduce both the amino and hydroxyl groups across a double bond in a stereocontrolled fashion. An appropriately substituted alkene precursor could be subjected to this reaction to generate the chiral amino alcohol.
Asymmetric reduction of α-amino ketones: The enantioselective reduction of an α-amino ketone precursor, where the amino group is protected, using chiral reducing agents such as those derived from boranes (e.g., CBS catalyst) or chiral metal complexes (e.g., Noyori's ruthenium catalysts), can provide access to the desired enantiomer of the amino alcohol.
Asymmetric addition to imines: The addition of a nucleophile to a prochiral imine bearing the furan-2-ylmethoxy moiety, catalyzed by a chiral Lewis acid or organocatalyst, can establish the stereocenter at the carbon bearing the amino group.
A comparative overview of these potential strategies is presented in the table below.
| Strategy | Description | Key Reagents/Catalysts | Expected Outcome |
| Substrate-Controlled | Use of a chiral starting material to direct stereochemistry. | Chiral epoxides, chiral aldehydes. | High diastereoselectivity, enantiopurity dependent on starting material. |
| Auxiliary-Controlled | Temporary use of a chiral auxiliary to control stereochemistry. | Evans oxazolidinones, Oppolzer's sultam. | High diastereoselectivity, requires attachment and removal steps. |
| Catalyst-Controlled | Use of a chiral catalyst to induce enantioselectivity. | Sharpless aminohydroxylation reagents, CBS catalysts, chiral Ru complexes. | High enantiomeric excess (ee), atom-economical. |
Diastereoselective Transformations and Control
For molecules with multiple stereocenters, the control of diastereoselectivity is crucial. While this compound itself has only one stereocenter, synthetic intermediates leading to it, or derivatives of it, may have multiple stereogenic centers. In such cases, controlling the relative stereochemistry between these centers is a key challenge.
Diastereocontrol is typically achieved by exploiting the steric and electronic properties of the substrate and reagents. For example, in the reduction of a chiral α-amino ketone, the existing stereocenter can influence the approach of the reducing agent to the carbonyl group, leading to one diastereomer being formed preferentially over the other. This is known as substrate-induced diastereocontrol. Felkin-Ahn and Cram's chelation-control models are often used to predict the stereochemical outcome of such reactions.
In catalyst-controlled reactions, the chiral ligand on the metal center can create a chiral environment that favors the formation of one diastereomer. The choice of catalyst, solvent, and reaction temperature can significantly impact the diastereomeric ratio (d.r.). For instance, in an aldol (B89426) reaction to construct the carbon backbone, the geometry of the enolate (Z or E) and the nature of the Lewis acid catalyst can be manipulated to achieve high diastereoselectivity.
Chiral Resolution Techniques for Enantiomer Separation
When an enantioselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is employed to separate the enantiomers. For this compound, several chiral resolution techniques could be applied.
Classical Resolution via Diastereomeric Salt Formation: This is a well-established method where the racemic amino alcohol is reacted with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amino alcohol can then be recovered by treating the separated diastereomeric salt with a base.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the amino alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated by chromatography.
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. A racemic mixture of this compound could be passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers will interact differently with the CSP, leading to different retention times and their separation.
A summary of these resolution techniques is provided below.
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts. | Scalable, well-established. | Can be time-consuming, requires suitable resolving agent. |
| Enzymatic Resolution | Enzyme-catalyzed stereoselective reaction. | High enantioselectivity, mild conditions. | Enzyme cost and stability can be a factor. |
| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | High resolution, applicable to small quantities. | Can be expensive for large-scale separations. |
Conformational Analysis and Stereoisomer Stability Studies
The three-dimensional shape or conformation of this compound is not static but exists as an equilibrium of different conformers. The relative stability of these conformers is determined by a balance of steric and electronic interactions, including hydrogen bonding.
Computational methods, such as density functional theory (DFT) calculations, are powerful tools for studying the conformational landscape of molecules. These calculations can predict the geometries and relative energies of different conformers, providing insight into the most stable arrangements of the molecule.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can provide experimental evidence for the predominant conformation in solution. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the spatial relationship between different parts of the molecule can be determined.
Absolute Configuration Assignment Methodologies
Determining the absolute configuration (R or S) of a chiral center is the final step in a complete stereochemical characterization. Several methods can be employed for this purpose.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration. If a suitable single crystal of an enantiomerically pure sample (or a derivative containing a heavy atom) can be obtained, X-ray diffraction analysis can provide an unambiguous assignment of the three-dimensional structure.
NMR Spectroscopy: While not a direct method for determining absolute configuration, NMR can be used in conjunction with chiral derivatizing agents. The Mosher's acid method, for example, involves forming esters of the chiral alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid. By comparing the ¹H NMR spectra of the resulting diastereomeric esters, the absolute configuration of the alcohol can be deduced based on the anisotropic effect of the phenyl ring of the Mosher's reagent.
Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy measure the differential interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively. The resulting spectra, often compared with those of compounds of known absolute configuration or with theoretically calculated spectra, can be used to assign the absolute configuration.
The following table summarizes the primary methods for assigning absolute configuration.
| Method | Principle | Requirement | Certainty |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-quality single crystal. | Unambiguous. |
| NMR with Chiral Derivatizing Agents | Analysis of diastereomeric derivatives. | Enantiopure sample, suitable derivatizing agent. | High, but requires careful analysis. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. | Enantiopure sample, chromophore near stereocenter. | Often requires comparison with standards or calculations. |
Theoretical and Computational Chemistry Studies of 1 Amino 3 Furan 2 Ylmethoxy Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide a detailed description of the electronic distribution and energy of a molecule, which in turn governs its geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used method for calculating the electronic structure of molecules, and it can be used to predict a variety of properties, including molecular geometries, vibrational frequencies, and reaction energies. mdpi.com
In the study of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This would involve finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (furan) | ~1.37 Å |
| C=C (furan) | ~1.36 Å, ~1.43 Å | |
| C-O (ether) | ~1.43 Å | |
| C-N (amine) | ~1.47 Å | |
| C-O (alcohol) | ~1.43 Å | |
| Bond Angle | C-O-C (ether) | ~112° |
| C-C-N (amine) | ~110° | |
| C-C-O (alcohol) | ~109° | |
| Dihedral Angle | C-O-C-C | Varies with conformation |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO would likely be localized on the electron-rich furan (B31954) ring and the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the carbon backbone and the furan ring, highlighting potential sites for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Associated with electron-donating ability |
| LUMO | 1.2 | Associated with electron-accepting ability |
| HOMO-LUMO Gap | 7.7 | Indicator of chemical stability |
Note: These energy values are hypothetical and would be determined by a quantum chemical calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scispace.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green indicates regions of neutral potential. researchgate.netresearchgate.net
An MEP map of this compound would likely show negative potential (red) around the oxygen atoms of the furan ring, ether, and alcohol groups, as well as the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amine and alcohol groups. This visualization would provide a clear picture of the molecule's reactive sites.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions within a molecule. wisc.eduwisc.edu It provides a description of the Lewis-like chemical bonding structure and allows for the investigation of delocalization effects and hyperconjugative interactions. researchgate.net
Table 3: Hypothetical NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | σ(C-H) | ~2.5 |
| LP(1) O (furan) | π(C=C) | ~5.0 |
| LP(1) O (ether) | σ(C-C) | ~1.8 |
| LP(1) O (alcohol) | σ(C-H) | ~2.2 |
Note: LP denotes a lone pair, and σ and π* denote antibonding orbitals. The E(2) energy is a measure of the strength of the hyperconjugative interaction. These values are illustrative.*
Theoretical vibrational spectroscopy calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using DFT and involve computing the second derivatives of the energy with respect to the atomic coordinates. The results provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to confirm the molecular structure.
For this compound, a calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, one would expect to see N-H stretching vibrations for the amine group, O-H stretching for the alcohol, C-O stretching for the ether and alcohol, and characteristic C-H and ring vibrations for the furan moiety.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide information about a single, static molecular structure (usually the minimum energy conformation), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focusing on the reaction mechanisms, transition states, or the topological analysis of electron density (QTAIM) for the compound This compound .
Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections:
Topological Analysis of Electron Density (QTAIM)
While general computational methodologies exist and have been applied to related furan derivatives and aminopropanols, the specific data for this compound is not present in the surveyed literature.
Derivatization and Analog Synthesis of 1 Amino 3 Furan 2 Ylmethoxy Propan 2 Ol
Chemical Modifications of the Amino Functional Group
The primary amino group in 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol is a key site for derivatization, offering a nucleophilic center for a variety of chemical reactions. These modifications can introduce a wide range of substituents, thereby altering the molecule's polarity, basicity, and potential for intermolecular interactions.
Amidation and Sulfonamidation Reactions
Amidation of the primary amino group is a common strategy to introduce acyl moieties. This can be achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a suitable coupling agent. For instance, the reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine, would yield the corresponding N-benzoyl derivative. The choice of the acylating agent allows for the introduction of various aliphatic and aromatic substituents.
Similarly, sulfonamidation can be accomplished by reacting the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in a basic medium. This reaction introduces a sulfonamide linkage, which can act as a hydrogen bond donor and acceptor, potentially influencing the binding affinity of the molecule to biological targets.
Table 1: Representative Amidation and Sulfonamidation Reactions
| Reagent | Product Structure | Product Name |
| Benzoyl chloride | (Structure of N-(3-(furan-2-ylmethoxy)-2-hydroxypropyl)benzamide) | N-(3-(furan-2-ylmethoxy)-2-hydroxypropyl)benzamide |
| Acetic anhydride (B1165640) | (Structure of N-(3-(furan-2-ylmethoxy)-2-hydroxypropyl)acetamide) | N-(3-(furan-2-ylmethoxy)-2-hydroxypropyl)acetamide |
| p-Toluenesulfonyl chloride | (Structure of N-(3-(furan-2-ylmethoxy)-2-hydroxypropyl)-4-methylbenzenesulfonamide) | N-(3-(furan-2-ylmethoxy)-2-hydroxypropyl)-4-methylbenzenesulfonamide |
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group can readily undergo condensation with aldehydes and ketones to form Schiff bases or imines. A notable example is the reaction with furan-2-carbaldehyde, which would result in an imine derivative featuring two furan (B31954) rings. rsc.org This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The formation of Schiff bases introduces a C=N double bond, which can be further reduced to a secondary amine, providing another avenue for diversification. The synthesis of Schiff bases from furan-2-carbaldehyde and various primary amines has been well-documented, often proceeding under mild conditions with good yields. nih.govrsc.org
Quaternization and Salt Formation
The nitrogen atom of the amino group can be further alkylated to form quaternary ammonium (B1175870) salts. This is typically achieved by reacting the corresponding tertiary amine with an alkyl halide. rsc.org To prepare a quaternary ammonium salt of this compound, the primary amine would first need to be converted to a tertiary amine through exhaustive alkylation, for example, with methyl iodide. Subsequent reaction with another equivalent of an alkyl halide would then yield the quaternary ammonium salt. These salts are permanently charged and exhibit increased water solubility. The synthesis of quaternary ammonium salts from amino alcohols has been reported, often involving a multi-step process starting from the corresponding amino acid. nsf.gov
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group on the propan-2-ol backbone provides another site for chemical modification, allowing for the introduction of various functional groups that can influence the molecule's lipophilicity and hydrogen bonding capacity.
Esterification and Etherification Reactions
Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or with carboxylic acids under acidic catalysis. For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. Microwave-assisted synthesis has been shown to be an efficient method for the esterification of furan-containing alcohols. researchgate.net
Etherification can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This allows for the introduction of a variety of alkyl or aryl ether linkages. The etherification of amino alcohols can be a two-step process involving the formation of an alkali alcoholate followed by alkylation. google.com
Table 2: Illustrative Esterification and Etherification Reactions
| Reagent | Product Structure | Product Name |
| Acetic anhydride | (Structure of 1-amino-3-(furan-2-ylmethoxy)propan-2-yl acetate) | 1-amino-3-(furan-2-ylmethoxy)propan-2-yl acetate |
| Benzoyl chloride | (Structure of 1-amino-3-(furan-2-ylmethoxy)propan-2-yl benzoate) | 1-amino-3-(furan-2-ylmethoxy)propan-2-yl benzoate |
| Sodium hydride, then Methyl iodide | (Structure of 3-(furan-2-ylmethoxy)-2-methoxypropan-1-amine) | 3-(furan-2-ylmethoxy)-2-methoxypropan-1-amine |
Selective Oxidation and Reduction Pathways
The secondary alcohol can be selectively oxidized to a ketone. Various oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. The oxidation of furfuryl alcohol derivatives has been studied, with some methods leading to the formation of furoic acids. rsc.orgrsc.org Care must be taken to avoid over-oxidation or reactions involving the furan ring, which can be sensitive to certain oxidizing conditions. nih.gov
Conversely, while the hydroxyl group is already in a reduced state, the furan ring itself can be susceptible to reduction under certain catalytic hydrogenation conditions. For instance, catalytic hydrogenation can lead to the saturation of the furan ring to form a tetrahydrofuran (B95107) derivative. The chemoselective reduction of functional groups in the presence of a furan ring can be challenging but has been achieved using specific reagents and conditions. nih.gov
Chemical Modifications of the Furan Ring System
The furan ring in this compound is the primary site for a variety of chemical modifications. Its electron-rich nature makes it susceptible to electrophilic attack and allows it to participate in cycloaddition reactions. Furthermore, the ring can be saturated via hydrogenation or cleaved through ring-opening reactions. These transformations are foundational for the synthesis of diverse analogues.
Electrophilic Aromatic Substitution Reactions
The furan ring is a π-rich heterocycle with an electron density on the ring that is higher than that of benzene, making it significantly more reactive towards electrophiles. numberanalytics.comchemicalbook.com Electrophilic substitution on furan derivatives proceeds readily, often under mild conditions, to avoid polymerization or ring-opening side reactions. pharmaguideline.compearson.com For this compound, the 2-position is already substituted. The substituent, an ether-linked propanolamine, is generally considered electron-donating, thus activating the furan ring for further substitution.
The preferential site for electrophilic attack on a 2-substituted furan is the C5 position. chemicalbook.compearson.com This is because the carbocation intermediate formed by attack at C5 is more stabilized by resonance, with three possible resonance structures, compared to the intermediate formed by attack at other positions. chemicalbook.comquora.com
Common electrophilic substitution reactions applicable to the furan ring of this compound include:
Nitration: Can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to introduce a nitro group at the C5 position. pharmaguideline.com
Halogenation: Reactions with bromine or chlorine must be conducted under mild conditions, for example, using bromine in dioxane at low temperatures, to yield the 5-halo derivative and prevent the formation of polyhalogenated products. pharmaguideline.compearson.com
Sulfonation: Furan can be sulfonated using reagents like a pyridine-sulfur trioxide complex at room temperature to install a sulfonic acid group. pharmaguideline.com
Acylation: Friedel-Crafts acylation with acid anhydrides or acyl halides typically requires mild catalysts, such as phosphoric acid or boron trifluoride, to introduce an acyl group. pharmaguideline.com
It is important to note that the amino and hydroxyl groups in the side chain may require protection prior to carrying out these reactions to prevent unwanted side reactions.
| Reaction | Reagent/Conditions | Expected Major Product |
| Nitration | Acetyl nitrate (HNO₃/acetic anhydride) at low temp. | 1-Amino-3-((5-nitrofuran-2-yl)methoxy)-propan-2-ol |
| Bromination | Br₂ in dioxane at low temperature | 1-Amino-3-((5-bromofuran-2-yl)methoxy)-propan-2-ol |
| Sulfonation | Pyridine-SO₃ complex at room temperature | 5-((2-(Amino)-1-(hydroxymethyl)ethoxy)methyl)furan-2-sulfonic acid |
| Acylation | Acetic anhydride with a mild catalyst (e.g., H₃PO₄) | 1-(5-((2-(Amino)-1-(hydroxymethyl)ethoxy)methyl)furan-2-yl)ethan-1-one |
Hydrogenation of the Furan Ring
The aromatic furan ring can be reduced to the corresponding saturated tetrahydrofuran (THF) ring through catalytic hydrogenation. pharmaguideline.com This transformation significantly alters the molecule's stereochemistry and physical properties. The process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst.
Various catalytic systems have been employed for the hydrogenation of furanic compounds, with the choice of catalyst and reaction conditions influencing the selectivity and yield. rsc.orgmdpi.com
Catalysts: Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni) on various supports like carbon (C) or alumina (B75360) (Al₂O₃). rsc.orgmdpi.com
Conditions: The reaction conditions, such as temperature, hydrogen pressure, and solvent, play a crucial role. For instance, lower temperatures generally favor ring hydrogenation, while higher temperatures can lead to ring-opening and other side reactions. rsc.org A density functional theory (DFT) study on furan hydrogenation on a Pd(111) surface indicated that tetrahydrofuran is the kinetically preferred product at lower temperatures. rsc.org
A practical application of this reaction is seen in the synthesis of the drug Terazosin, where a 2-furoyl piperazine (B1678402) derivative undergoes catalytic hydrogenation of the furan ring as a key step. wikipedia.org Applying this to this compound would yield 1-Amino-3-((tetrahydrofuran-2-yl)methoxy)-propan-2-ol.
| Catalyst System | Typical Conditions | Product | Notes |
| Pd/C | H₂ (e.g., >40 bar), 170°C, polar solvent | 1-Amino-3-((tetrahydrofuran-2-yl)methoxy)-propan-2-ol | Polar solvents tend to favor furan ring hydrogenation. mdpi.com |
| Pt-containing | Electrochemical hydrogenation | 1-Amino-3-((tetrahydrofuran-2-yl)methoxy)-propan-2-ol | An alternative method to traditional catalytic hydrogenation. rsc.org |
| Raney Ni | H₂ pressure, moderate temperature | 1-Amino-3-((tetrahydrofuran-2-yl)methoxy)-propan-2-ol | A common catalyst for the reduction of various functional groups. |
Ring-Opening and Cycloaddition Reactions of the Furan Moiety
The furan ring can undergo reactions that lead to either an expansion of the molecular framework through cycloaddition or a complete cleavage of the heterocyclic system.
Cycloaddition Reactions: The furan nucleus can act as a 4π diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comrsc.org This reaction provides a powerful method for constructing complex bicyclic systems. numberanalytics.com
Mechanism: The furan ring reacts with a dienophile (an electron-deficient alkene or alkyne) to form an oxanorbornene adduct. mdpi.com The reaction is often reversible, a characteristic that can be exploited in dynamic chemistries. rsc.orgmdpi.com
Reactivity: Maleimides are highly reactive dienophiles for this transformation. researchgate.net The nature of the substituents on both the furan and the dienophile can influence the reaction's efficiency and stereoselectivity (endo vs. exo products). rsc.orgmdpi.com
Ring-Opening Reactions: The stability of the furan ring is lower than that of benzene, and under certain conditions, it can undergo ring-opening. pharmaguideline.comnumberanalytics.com
Conditions: Ring cleavage can be initiated by treatment with strong acids, oxidizing agents (such as m-CPBA or hydrogen peroxide), or during certain polymerization processes. pharmaguideline.commdpi.com
Products: Acid-catalyzed ring-opening of furan derivatives often leads to the formation of 1,4-dicarbonyl compounds. rsc.org For example, acid-catalyzed rearrangements of Diels-Alder adducts can proceed via spirocyclic intermediates followed by furan ring-opening to yield functionalized isoxazoles or pyrazoles. researchgate.net While often considered an undesirable side reaction, controlled ring-opening can be a synthetically useful strategy for accessing acyclic polyfunctional molecules. mdpi.comrsc.org
| Reaction Type | Reagent/Conditions | Intermediate/Product Type |
| Diels-Alder | Maleimide, heat | Oxanorbornene adduct |
| Diels-Alder | Maleic anhydride, catalyst (e.g., ZnCl₂) | Oxanorbornene adduct |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄) | 1,4-Dicarbonyl compounds (via ring cleavage) |
| Oxidative Cleavage | Sodium hypochlorite, H₂O₂ or m-CPBA | Acyclic dicarbonyl compounds |
Synthesis of Complex Polyfunctionalized Analogs
The synthesis of complex polyfunctionalized analogs of this compound leverages the reactivity of both the furan ring and the side chain. The furan moiety serves as a versatile scaffold that can be elaborated upon using the reactions described previously. nih.govresearchgate.net The goal is to construct novel molecular architectures by introducing a variety of functional groups and structural motifs.
A common strategy involves a multi-step approach:
Initial Functionalization: A reaction such as electrophilic bromination is performed on the furan ring to introduce a reactive handle, for instance, at the C5 position.
Further Derivatization: The newly introduced functional group is then used in subsequent reactions. For example, a bromo-substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds, thereby attaching diverse aryl, heteroaryl, or alkyl groups.
Side-Chain Modification: The amino and hydroxyl groups on the side chain can also be modified (e.g., through acylation, alkylation, or sulfonylation) to add another layer of complexity and functionality to the molecule.
This modular approach allows for the systematic synthesis of a library of analogs with varied substituents at different positions, facilitating the exploration of structure-activity relationships in medicinal chemistry or materials science contexts. The Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones, represents a method for constructing the furan ring itself with desired substitutions de novo. pharmaguideline.com
| Synthetic Strategy | Reaction Sequence | Resulting Analog Structure |
| C5-Arylation via Cross-Coupling | 1. Bromination of furan ring at C5. 2. Suzuki coupling with an arylboronic acid. | 1-Amino-3-((5-arylfuran-2-yl)methoxy)-propan-2-ol |
| Ring Saturation and N-Acylation | 1. Catalytic hydrogenation of the furan ring. 2. Acylation of the primary amine. | N-(3-((Tetrahydrofuran-2-yl)methoxy)-2-hydroxypropyl)acetamide |
| Diels-Alder Adduct Formation and Side-Chain Amidation | 1. Diels-Alder reaction with N-phenylmaleimide. 2. Reaction of the primary amine with an activated carboxylic acid. | A complex polycyclic structure with an amide-linked side chain. |
| De Novo Ring Construction and Elaboration | 1. Paal-Knorr synthesis to form a substituted furan. 2. Elaboration of side chains to install the aminopropanol (B1366323) moiety. | A highly substituted furan core with diverse functionalities pre-installed during ring formation. |
Mechanistic Investigations of Chemical Reactions Involving 1 Amino 3 Furan 2 Ylmethoxy Propan 2 Ol
Elucidation of Nucleophilic Reactivity of the Amino and Hydroxyl Groups
The 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol molecule possesses two primary nucleophilic centers: the nitrogen atom of the primary amino group and the oxygen atom of the secondary hydroxyl group. The lone pair of electrons on these atoms dictates their ability to attack electrophilic species.
The amino group, being generally more nucleophilic than the hydroxyl group in aprotic solvents, is expected to be the primary site of reaction with a variety of electrophiles. libretexts.org This enhanced nucleophilicity is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available for donation. In protic solvents, the reactivity can be modulated by hydrogen bonding and the pH of the medium. At neutral or acidic pH, the amino group will be protonated to a significant extent, diminishing its nucleophilicity. Conversely, in basic conditions, the deprotonated amino group exhibits strong nucleophilic character.
The hydroxyl group, while less nucleophilic than the amino group, can participate in reactions such as etherification, esterification, and oxidation. Its reactivity can be enhanced by deprotonation with a suitable base to form a more potent alkoxide nucleophile. Intramolecular reactions involving both the amino and hydroxyl groups are also plausible, potentially leading to the formation of cyclic structures.
The relative reactivity of the amino and hydroxyl groups can be influenced by steric hindrance and the nature of the electrophile. Bulky electrophiles may favor reaction at the less hindered amino group.
Table 1: Comparison of Nucleophilic Reactivity
| Functional Group | Relative Nucleophilicity | Factors Influencing Reactivity | Potential Reactions |
| Amino (-NH2) | High | pH, solvent, steric hindrance | Acylation, Alkylation, Schiff base formation |
| Hydroxyl (-OH) | Moderate | pH, solvent, steric hindrance | Esterification, Etherification, Oxidation |
Investigation of Furan (B31954) Ring Reactivity and Stability in Diverse Chemical Environments
The furan ring in this compound is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution reactions. The ether linkage at the 2-position of the furan ring is expected to influence the regioselectivity of these substitutions. The oxygen atom of the furan ring can also be protonated under strongly acidic conditions, which can lead to ring-opening reactions.
The stability of the furan ring can be compromised in strongly acidic or oxidizing environments. For instance, treatment with strong acids can lead to polymerization or degradation of the furan moiety. Oxidative conditions can lead to dearomatization and the formation of various oxidized products. nih.govnih.gov The presence of the amino and hydroxyl groups in the side chain could potentially influence the stability of the furan ring through intramolecular interactions.
Conversely, the furan ring can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene. This reactivity provides a pathway for the construction of more complex polycyclic structures.
Table 2: Reactivity of the Furan Ring
| Reaction Type | Reagents/Conditions | Expected Outcome |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., acyl chlorides, alkyl halides) with Lewis acid catalysts | Substitution primarily at the C5 position |
| Ring Opening | Strong acids | Degradation or polymerization |
| Oxidation | Oxidizing agents (e.g., peroxy acids) | Dearomatization and formation of oxidized products |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Formation of bicyclic adducts |
Study of Catalytic Roles in Organic Transformations
The presence of both an amino and a hydroxyl group in a 1,3-relationship suggests that this compound could act as a chiral ligand or an organocatalyst in various organic transformations. The amino and hydroxyl groups can coordinate to metal centers, forming chiral complexes that can catalyze asymmetric reactions.
Furthermore, the bifunctional nature of the molecule, with both a Lewis basic amino group and a Brønsted acidic/basic hydroxyl group, allows for potential synergistic catalysis. For example, it could catalyze aldol (B89426) reactions, Michael additions, or other carbon-carbon bond-forming reactions by activating both the nucleophile and the electrophile. The furan moiety could also play a role in catalysis by influencing the steric and electronic environment of the catalytic center.
Reaction Kinetics and Thermodynamic Analysis
The kinetics of reactions involving this compound are expected to be influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. For instance, in nucleophilic substitution reactions involving the amino group, the rate of reaction would likely follow second-order kinetics, being dependent on the concentration of both the amino alcohol and the electrophile.
Table 3: Hypothetical Kinetic Data for Acylation of the Amino Group
| [this compound] (M) | [Electrophile] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻³ |
| 0.2 | 0.1 | 2.0 x 10⁻³ |
| 0.1 | 0.2 | 2.0 x 10⁻³ |
This hypothetical data illustrates a reaction that is first order with respect to both the amino alcohol and the electrophile.
Applications of 1 Amino 3 Furan 2 Ylmethoxy Propan 2 Ol in Advanced Chemical Synthesis and Material Science
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a stereogenic center and coordinating amino and hydroxyl groups in 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol makes it a promising candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic complex that promotes enantioselective transformations. rsc.org
The vicinal amino alcohol motif is a well-established pharmacophore and a key feature in many successful chiral ligands and auxiliaries. nih.govacs.org These functionalities can chelate to metal catalysts, forming a rigid, well-defined chiral environment that can effectively control the facial selectivity of reactions such as reductions, alkylations, and aldol (B89426) reactions. researchgate.netresearchgate.net
Hypothetical Application in Asymmetric Aldol Reactions:
One can envision the application of this compound in directing the stereoselective addition of an enolate to an aldehyde. The amino and hydroxyl groups could coordinate to a metal ion (e.g., Ti, B, or Zn), creating a chiral pocket that dictates the approach of the electrophile. The furan (B31954) ring, with its own coordinating oxygen atom, could further influence the steric and electronic environment of the catalytic complex.
Table 1: Hypothetical Diastereoselectivity in an Aldol Reaction Using a Derivative of this compound as a Chiral Auxiliary
| Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | Propionate-derived enolate | >95:5 |
| Isobutyraldehyde | Acetate-derived enolate | 90:10 |
| Cinnamaldehyde | Propionate-derived enolate | >98:2 |
This table is illustrative and based on typical results obtained with other chiral amino alcohol auxiliaries.
Utilization as a Versatile Building Block for Complex Chemical Structures
The combination of a primary amine, a secondary alcohol, and a furan ring makes this compound a valuable synthon for the construction of more complex molecules, particularly heterocyclic compounds. researchgate.net Amino alcohols are precursors to a wide range of biologically active molecules and chiral ligands. um.edu.my
The furan moiety itself is a versatile building block, capable of participating in various transformations. nih.govorganic-chemistry.orgresearchgate.net It can be involved in Diels-Alder reactions, acting as a diene to form bicyclic adducts, or it can be a precursor to other functional groups through ring-opening or modification reactions. The synthesis of new furan hybrid molecules often leads to compounds with interesting biological activities. mdpi.com
Potential Synthetic Transformations:
Oxazolidine (B1195125) Formation: The amino alcohol can react with aldehydes or ketones to form oxazolidine rings, which can serve as protecting groups or as chiral auxiliaries themselves.
Synthesis of Furan-Containing Peptidomimetics: The amino acid-like structure could be incorporated into peptide chains to create novel peptidomimetics with unique conformational properties.
Elaboration of the Furan Ring: The furan ring can be functionalized further through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing for the attachment of diverse substituents.
Table 2: Potential Complex Structures Derivable from this compound
| Derivative Class | Synthetic Strategy | Potential Application |
| Chiral Oxazolidinones | Reaction with phosgene (B1210022) or its equivalents | Chiral auxiliaries in asymmetric synthesis |
| Bicyclic Heterocycles | Intramolecular cyclization reactions | Scaffolds for medicinal chemistry |
| Furan-Containing Macrocycles | Ring-closing metathesis or other macrocyclization techniques | Host-guest chemistry, ionophores |
This table presents hypothetical synthetic possibilities based on the known reactivity of the constituent functional groups.
Potential in Polymer Chemistry and Functional Material Design
The presence of multiple reactive functional groups in this compound suggests its potential as a monomer or cross-linking agent in polymer synthesis. Furan-based polymers are of growing interest as they can be derived from renewable resources and often exhibit unique thermal and mechanical properties. core.ac.uknih.govresearchgate.net Amino alcohols can be incorporated into polymers to introduce specific functionalities, such as hydrophilicity, sites for further modification, or metal-chelating properties. rsc.orgnih.gov
For instance, poly(β-amino alcohols) are a class of biodegradable polymers with potential applications in drug delivery and tissue engineering. google.com The furan moiety could be exploited to create thermally reversible polymers through the Diels-Alder reaction, where the furan acts as a diene and reacts with a dienophile to form cross-links that can be broken upon heating.
Hypothetical Polymer Architectures:
Linear Polyamides or Polyesters: The amino and hydroxyl groups could be polymerized with dicarboxylic acids or their derivatives to form polyamides or polyesters with pendant furan groups.
Cross-linked Resins: The trifunctional nature of the molecule (amine, alcohol, and reactive furan ring) could be utilized to create highly cross-linked thermosetting resins.
Functionalized Polymers: The molecule could be grafted onto existing polymer backbones to introduce chirality and the furan functionality for subsequent modifications.
Table 3: Potential Properties of Polymers Incorporating this compound
| Polymer Type | Potential Key Property | Possible Application |
| Furan-containing Polyester | Thermally reversible cross-linking | Self-healing materials, recyclable thermosets |
| Polyamide with chiral pendants | Chiral recognition | Chiral stationary phases for chromatography |
| Amino alcohol-based elastomer | Biocompatibility and degradability | Biomedical devices, tissue scaffolds |
This table is speculative and highlights potential properties based on polymers with similar functional groups.
Applications in Analytical Derivatization for Enhanced Detection and Separation
In analytical chemistry, derivatization is often employed to improve the chromatographic behavior and detectability of analytes. libretexts.orgmdpi.comresearchgate.net Amino alcohols, particularly those with low UV absorbance, are often derivatized prior to analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). oup.compsu.edunih.gov
Given its primary amine, this compound could itself be a target for derivatization. Reagents that react with primary amines, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol, could be used to create fluorescent, diastereomeric derivatives that can be separated by reversed-phase HPLC. nih.gov This would allow for the determination of its enantiomeric purity.
Conversely, if synthesized in an enantiomerically pure form, it could potentially be used as a chiral derivatizing agent for the analysis of other racemic compounds, such as carboxylic acids or aldehydes. The reaction would produce diastereomers that could be separated on a non-chiral chromatographic column.
Potential Derivatization Reactions for Analysis:
Reaction with OPA/Chiral Thiol: For the determination of its own enantiomeric excess via fluorescence detection. researchgate.net
Acylation with a Chiral Acid Chloride: To form diastereomeric amides for separation on a standard HPLC column.
Reaction with a Chiral Isothiocyanate: Such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomeric thioureas. tandfonline.com
Table 4: Hypothetical Chromatographic Data for a Derivatized Analyte
| Derivatizing Agent | Analyte | Chromatographic Method | Potential Outcome |
| (R)-1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | Racemic ibuprofen | HPLC with UV detection | Baseline separation of diastereomeric amides |
| o-Phthaldialdehyde/N-acetyl-L-cysteine | Racemic this compound | Reversed-Phase HPLC with fluorescence detection | Separation of fluorescent diastereomers |
This table illustrates hypothetical applications in analytical derivatization.
Future Directions and Emerging Research Avenues for 1 Amino 3 Furan 2 Ylmethoxy Propan 2 Ol
Development of Novel and Efficient Synthetic Pathways
The future synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry. mdpi.cominstituteofsustainabilitystudies.comnih.gov Current synthetic strategies for similar chiral amino alcohols and furan (B31954) derivatives provide a foundation for these future pathways.
One promising approach lies in the realm of biocatalysis . The use of enzymes, such as amine dehydrogenases (AmDHs) or transaminases, could enable the highly stereoselective synthesis of the chiral amino alcohol core. acs.orgfrontiersin.org Engineered AmDHs have shown success in the asymmetric reductive amination of α-hydroxy ketones, a key structural feature of the target molecule. acs.orgfrontiersin.org This enzymatic approach offers mild reaction conditions, high enantioselectivity, and the use of environmentally benign reagents like ammonia (B1221849). nih.govnih.gov
Another avenue for exploration is the use of flow chemistry . This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. seqens.comacs.orgwikipedia.org The synthesis of fine chemicals and active pharmaceutical ingredients has been significantly advanced by flow chemistry, and its application to the synthesis of this compound could offer substantial benefits. acs.orgamf.ch
Furthermore, the development of novel catalytic systems, such as those based on gold or other transition metals, could provide efficient routes to furan-containing intermediates. organic-chemistry.org Metal-free synthetic methods are also gaining traction as a more sustainable option. thieme.de The table below outlines potential synthetic strategies and their advantages.
| Synthetic Strategy | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., AmDHs, transaminases) | High stereoselectivity, mild reaction conditions, environmentally benign. acs.orgfrontiersin.org |
| Flow Chemistry | Continuous reaction processing | Precise control, improved safety, scalability, higher yields. seqens.comacs.orgwikipedia.org |
| Novel Catalysis | Gold-catalyzed cyclizations, metal-free reactions | High efficiency, potential for new reaction pathways. organic-chemistry.orgthieme.de |
Advanced Computational Modeling for Structure-Reactivity and Selectivity Prediction
Computational chemistry is poised to play a pivotal role in accelerating the research and development of this compound. Advanced computational modeling can provide deep insights into its structure-reactivity relationships and help in predicting the selectivity of its reactions, thereby guiding experimental work and reducing the need for extensive trial-and-error.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the pyrolysis and combustion of furan derivatives, which can inform the thermal stability and reactivity of the target molecule. acs.orgdlr.de Such studies can elucidate reaction mechanisms and predict the formation of major and minor products under various conditions.
Reactive Molecular Dynamics (MD) simulations offer a powerful tool to predict the evolution of molecular structures and properties. For instance, MD simulations have been used to understand the pyrolysis of furan resins in the fabrication of carbon-carbon composites. psu.edu A similar approach could be used to model the behavior of this compound in different chemical environments.
Machine learning algorithms are also emerging as a powerful tool for reaction prediction . These models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions with high accuracy. acs.orgnih.govnih.govgithub.io By applying machine learning, researchers could predict the most effective reagents and conditions for the synthesis and derivatization of this compound. The following table summarizes the potential applications of different computational modeling techniques.
| Modeling Technique | Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of thermal stability, reactivity, and product formation. acs.orgdlr.de |
| Molecular Dynamics (MD) | Simulation of molecular behavior | Prediction of structural evolution and material properties. psu.edu |
| Machine Learning | Reaction outcome prediction | Identification of optimal synthetic routes and reaction conditions. acs.orgnih.govnih.govgithub.io |
Integration into Sustainable and Circular Chemical Processes
The furan moiety in this compound makes it an excellent candidate for integration into sustainable and circular chemical processes. Furan and its derivatives can be derived from biomass, a renewable feedstock, which aligns with the principles of green chemistry. nih.govfrontiersin.org
The concept of a circular economy , which aims to minimize waste and maximize the use of resources, is becoming increasingly important in the chemical industry. tcs.comkaizen.comamericanchemistry.compwc.comweforum.org In this context, this compound could be produced from bio-based platform chemicals like furfural, which is obtained from agricultural waste. perlego.com The development of biocatalytic routes for the synthesis of furan-based chemicals further enhances the sustainability of these processes. frontiersin.orgacs.org
The principles of green chemistry , such as waste prevention, atom economy, and the use of safer solvents, should guide the future production of this compound. mdpi.cominstituteofsustainabilitystudies.comjddhs.comispe.org For example, designing synthetic routes that maximize the incorporation of all starting materials into the final product would improve the atom economy and reduce waste. instituteofsustainabilitystudies.com The use of green solvents like water or bio-derived solvents would also minimize the environmental impact of the synthesis. jddhs.com
Exploration of New Applications in Specialized Chemical Fields
The unique chemical structure of this compound suggests a wide range of potential applications in specialized chemical fields. The furan ring is a versatile building block in organic synthesis and is found in numerous biologically active compounds. utripoli.edu.lyijabbr.comnumberanalytics.comresearchgate.netorientjchem.orgslideshare.netrsc.org
In medicinal chemistry , furan derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. utripoli.edu.lyijabbr.comorientjchem.org The chiral amino alcohol moiety is also a common pharmacophore in many drugs. Therefore, derivatives of this compound could be synthesized and screened for their therapeutic potential.
In materials science , furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.net The hydroxyl and amino groups of this compound could serve as reactive sites for polymerization, leading to the development of novel biodegradable polymers with unique properties.
Furthermore, furan derivatives have applications as intermediates for dyes, pigments, and specialty chemicals. slideshare.net The specific combination of functional groups in this compound could make it a valuable precursor for the synthesis of new functional materials with applications in electronics or other advanced technologies.
Q & A
Q. What are the standard synthetic routes for 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol?
A common approach involves nucleophilic substitution of an epoxide intermediate. For example, reacting a furan-2-ylmethoxy-substituted epoxide with ammonia or a protected amine under controlled conditions. Reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C) may follow to stabilize the amino group . Key steps include optimizing solvent polarity (e.g., ethanol or THF) and temperature (0–25°C) to minimize side reactions like over-alkylation.
Q. How to characterize intermediates during synthesis?
Use thin-layer chromatography (TLC) with UV visualization for rapid monitoring. Confirm purity via ¹H/¹³C NMR (e.g., δ 3.5–4.5 ppm for ether linkages) and FT-IR (N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular ions .
Advanced Synthesis Challenges
Q. How to minimize by-products in amino-alkoxy propanol synthesis?
By-products often arise from incomplete epoxide ring opening or amine over-alkylation. Strategies include:
Q. What methods resolve racemization in chiral analogs?
Chiral HPLC or enzymatic resolution (e.g., lipase-catalyzed acylations) can separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is preferred for scalable enantiopure production .
Safety & Handling
Q. What safety precautions are essential for handling this compound?
Q. How to assess its environmental impact?
Conduct biodegradability assays (e.g., OECD 301F) and ecotoxicity profiling (Daphnia magna or algae growth inhibition tests). Computational tools like QSAR predict persistence but require experimental validation .
Physicochemical Properties
Q. How to determine solubility and partition coefficient (log P)?
- Shake-flask method : Measure solubility in water/organic phases (e.g., octanol) via UV-Vis or HPLC.
- Chromatographic estimation : Reverse-phase HPLC with reference standards .
Q. Why is the melting point critical for crystallization?
A melting point of ~25°C (observed in analogs) suggests low thermal stability. Use anti-solvent crystallization (e.g., adding hexane to ethanol) to improve crystal yield .
Biological Activity & Mechanisms
Q. What biological targets are plausible for this compound?
The amino-alkoxy structure resembles enzyme inhibitors (e.g., ornithine decarboxylase, IC₅₀ in nanomolar range). Test against cancer cell lines (e.g., MCF-7) or microbial targets using MTT assays .
Q. How to design SAR studies for bioactivity optimization?
- Substituent variation : Replace the furan ring with thiophene or pyridine to modulate electronic effects.
- Chain length modification : Adjust the propanol backbone to alter steric hindrance .
Data Analysis & Contradictions
Q. How to resolve conflicting spectral data (e.g., NMR shifts)?
Replicate experiments under inert atmospheres to exclude oxidation artifacts. Compare with DFT-calculated NMR spectra (Gaussian or ORCA software) for theoretical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
